1-Methoxy-4-methylcyclohexane-1-carbaldehyde 1-Methoxy-4-methylcyclohexane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17527361
InChI: InChI=1S/C9H16O2/c1-8-3-5-9(7-10,11-2)6-4-8/h7-8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

1-Methoxy-4-methylcyclohexane-1-carbaldehyde

CAS No.:

Cat. No.: VC17527361

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-4-methylcyclohexane-1-carbaldehyde -

Specification

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 1-methoxy-4-methylcyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C9H16O2/c1-8-3-5-9(7-10,11-2)6-4-8/h7-8H,3-6H2,1-2H3
Standard InChI Key KOWWZDQKMJCHFR-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)(C=O)OC

Introduction

1-Methoxy-4-methylcyclohexane-1-carbaldehyde is an organic compound featuring a cyclohexane ring with a methoxy group, a methyl group, and an aldehyde functional group. Its molecular formula is C9H16O2, and it has a molecular weight of approximately 156.22 g/mol . This compound is of interest in organic synthesis due to its unique combination of functional groups, which impart distinct chemical properties and reactivity.

Synthesis Methods

The synthesis of 1-methoxy-4-methylcyclohexane-1-carbaldehyde typically involves several organic reactions. These methods often include the use of cyclohexane derivatives and controlled reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity.

Applications

This compound serves as an intermediate in the synthesis of other organic compounds. Its applications span across different fields, including chemistry and industry, where it is used in the production of specialty chemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

Compound NameKey FeaturesDifferences
1-Methoxy-3,4-dimethylcyclohexane-1-carbaldehydeContains two methyl groups at the third and fourth positionsMore complex structure and different spatial arrangement
1-Methoxy-3-methylcyclohexane-1-carbaldehydeFeatures a methyl group at the third carbonDifferent reactivity due to the position of the methyl group
4-Methylcyclohexane-1-carbaldehydeLacks the methoxy groupDifferent reactivity and applications

Research Findings

Research on 1-methoxy-4-methylcyclohexane-1-carbaldehyde focuses on its potential applications in organic synthesis and its interaction with biological systems. The compound's ability to form covalent bonds with nucleophilic sites on biomolecules makes it a subject of interest for understanding biological pathways and potential drug development.

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